

Technical Support Center: PF-4136309 Solubility & Formulation Guide

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Compound of Interest

Compound Name: PF-4136309
CAS No.: 1341224-83-6; 857679-55-1
Cat. No.: B2544593

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Ticket ID: SOL-PF413 Subject: Improving **PF-4136309** solubility in aqueous buffers for biological assays. Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Compound Profile

User Issue: Researchers frequently report immediate precipitation of **PF-4136309** (INCB8761) when diluting DMSO stock solutions into aqueous buffers (PBS) or cell culture media.

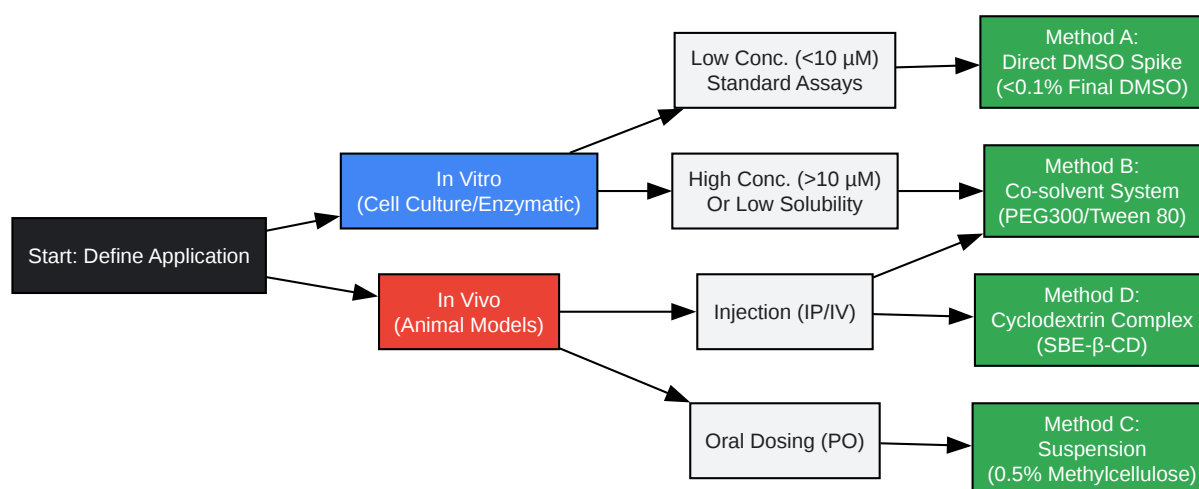
Root Cause Analysis: **PF-4136309** is a high-molecular-weight (568.6 g/mol) CCR2 antagonist with significant lipophilicity.[1][2] It is practically insoluble in water (< 0.1 mg/mL).[1][2][3] The "crash" occurs due to the solvent shift effect: when a hydrophobic compound dissolved in an organic solvent (DMSO) is introduced to a highly polar aqueous environment, the water molecules form a hydration shell that excludes the hydrophobic drug, forcing it to aggregate and precipitate.[1][2]

Physicochemical Snapshot:

Property	Value	Implication
Molecular Weight	568.59 g/mol	Large molecule; slower dissolution kinetics.[1][2]
Water Solubility	< 0.1 mg/mL	Insoluble.[1][2][3][4] Requires solubilizing agents.[1][2]
DMSO Solubility	~50 - 100 mg/mL	Excellent stock solvent.[1][2] Hygroscopic (keep dry).[1][2]
Ethanol Solubility	~20 - 100 mg/mL	Alternative stock, but volatile. [1][2]
Target	CCR2 (Antagonist)	IC50 ~5.2 nM (Human).[1][2][3] [4][5][6][7]

Troubleshooting Workflow (Decision Tree)

Before selecting a protocol, identify your end-use application.[1][2] The formulation strategy for cell culture differs vastly from animal dosing.[1][2]



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Figure 1: Decision matrix for selecting the appropriate **PF-4136309** formulation based on experimental constraints.

Detailed Protocols

Protocol A: Standard In Vitro Preparation (Low Concentration)

Best for: IC50 determination, cell signaling assays (final conc < 10 μ M).[1][2]

The "Shock Dilution" Prevention Technique: Do not add 100% DMSO stock directly to a large volume of cold media.[1][2] This causes local high concentrations that trigger nucleation.[1][2]

- Prepare Stock: Dissolve **PF-4136309** in anhydrous DMSO to 10 mM.
- Intermediate Step (Optional but Recommended): Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM working stock.
- Rapid Dispersion:
 - Have your culture media pre-warmed to 37°C.[1][2]
 - While vortexing the media gently, add the DMSO working stock.[1][2]
 - Limit: Ensure final DMSO concentration is \leq 0.1% to avoid cytotoxicity.

Protocol B: The "Co-Solvent" System (High Solubility)

Best for: IP injection or high-concentration in vitro assays where simple DMSO dilution fails.[1][2]

This method uses PEG300 as a co-solvent and Tween 80 as a surfactant to stabilize the drug in an aqueous base.[1][2]

Formulation: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline (or Water) Target Concentration: ~2 mg/mL to 5 mg/mL (Clear Solution)[1][2]

Step-by-Step:

- Dissolve: Dissolve **PF-4136309** in 100% DMSO (Volume = 5% of total).

- Example: For 1 mL total, use 50 μ L DMSO.[1][2][4]
- Add PEG: Add PEG300 (Volume = 40% of total) to the DMSO solution. Vortex until clear.
 - Example: Add 400 μ L PEG300.[1][2][3][4]
- Add Surfactant: Add Tween 80 (Volume = 5% of total).[1][2][3][4] Vortex thoroughly.
 - Example: Add 50 μ L Tween 80.[1][2][3][4]
- Aqueous Addition: Slowly add pre-warmed Saline/PBS (Volume = 50% of total) while vortexing.
 - Example: Add 450 μ L Saline.[1][2][3]
 - Result: A clear, stable solution ready for immediate use.[1][2]

Protocol C: Oral Suspension (In Vivo Standard)

Best for: Oral gavage (PO) in mice/rats.[1][2]

Formulation: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.

- Vehicle Prep:
 - Heat distilled water to $\sim 80^{\circ}\text{C}$.[1][2]
 - Slowly disperse Methylcellulose powder (0.5% w/v).[1][2]
 - Stir until wetted, then cool on ice to dissolve. Add Tween 80 (0.1%).[1][2]
- Compound Prep:
 - Weigh the required amount of **PF-4136309** solid.[1][2]
 - Add a small amount of the vehicle and grind with a mortar and pestle to wet the powder.[1][2]

- Gradually add the remaining vehicle while mixing to form a homogeneous white suspension.^{[1][2]}
- Note: Sonicate for 10–20 minutes to ensure uniform particle size distribution.

Protocol D: Cyclodextrin Complexation (Advanced)

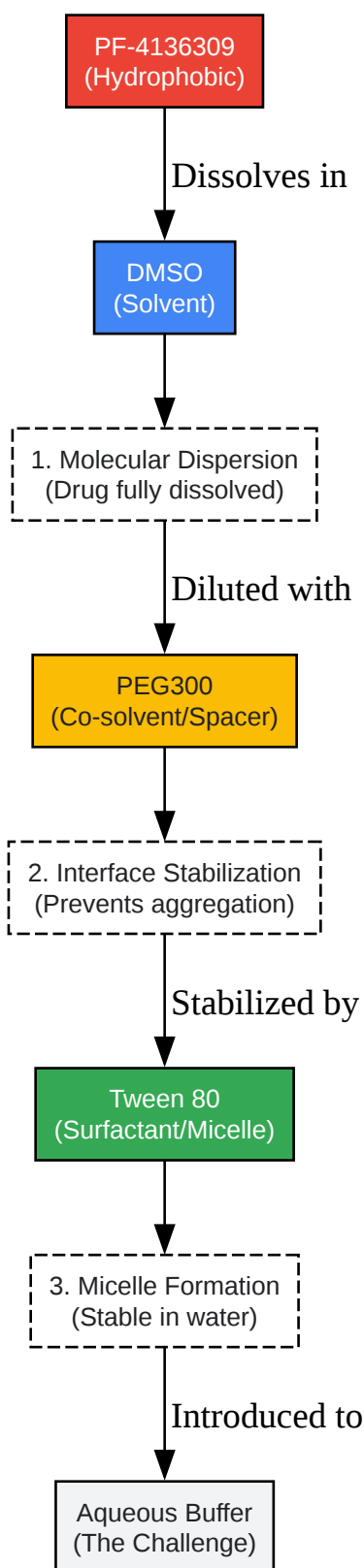
Best for: IV administration or avoiding organic co-solvents (PEG/DMSO).^{[1][2]}

Formulation: 10% Ethanol / 90% (20% SBE- β -CD in Saline).

- Vehicle Prep: Dissolve Sulfobutyl ether-beta-cyclodextrin (SBE- β -CD, e.g., Captisol) at 20% w/v in Saline.^{[1][2]}
- Solubilization:
 - Dissolve **PF-4136309** in Ethanol (10% of final volume).^{[1][2]}
 - Add the 20% SBE- β -CD solution (90% of final volume).
 - Vortex and sonicate.^{[1][2]} The cyclodextrin ring encapsulates the hydrophobic drug, rendering it soluble in the aqueous phase.^{[1][2]}

Visualizing the Solubilization Mechanism

Understanding why Protocol B works helps in troubleshooting if it fails.



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Figure 2: Mechanism of Co-solvent/Surfactant solubilization.[1][2] Tween 80 forms micelles that shield the drug from water.[1][2]

Frequently Asked Questions (FAQs)

Q: My compound precipitated in the cell media after 2 hours. Why? A: This is likely "kinetic solubility" crashing out to "thermodynamic solubility." [1][2] You may have exceeded the stable limit for that specific media composition (proteins in FBS help, but salts hurt). [1][2]

- Fix: Reduce the final concentration or refresh the media more frequently. Ensure you are not exceeding 0.1% DMSO. [1][2]

Q: Can I store the diluted aqueous solution? A: No. Aqueous dilutions (Protocol B or D) should be prepared fresh (extemporaneously). [1][2] The drug may hydrolyze or precipitate over time. [1][2][3] Store only the solid powder (-20°C) or the anhydrous DMSO stock (-20°C or -80°C). [1][2]

Q: Is **PF-4136309** light sensitive? A: While not extremely photo-labile, it is good practice to protect fluorinated small molecules from excessive light. [1][2] Store stocks in amber vials or wrapped in foil.

Q: Can I use Corn Oil for in vivo dosing? A: Yes. A formulation of 10% DMSO + 90% Corn Oil is valid for IP or Oral dosing if a slow-release depot effect is desired. [1][2] However, absorption kinetics will differ significantly from the Methylcellulose suspension. [1][2]

References

- Xue, C. B., et al. (2011). [1][2][8] Discovery of INCB8761/**PF-4136309**, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. [1][2] ACS Medicinal Chemistry Letters. [1][2]
- MedChemExpress. (n.d.). [1][2] **PF-4136309** Product Information & Solubility Protocols.
- Selleck Chemicals. (n.d.). [1][2] **PF-4136309** Datasheet and In Vivo Formulation Guide. [1][2]
- Nywening, T. M., et al. (2016). [1][2] Targeting tumour-associated macrophages with CCR2 inhibition in combination with FOLFIRINOX in pancreatic cancer. [1][2] The Lancet Oncology. [1] (Describes clinical formulation context).

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Sources

- [1. xcessbio.com](https://www.xcessbio.com) [[xcessbio.com](https://www.xcessbio.com)]
- [2. medkoo.com](https://www.medkoo.com) [[medkoo.com](https://www.medkoo.com)]
- [3. medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
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